Cianergoline

Übersicht

Beschreibung

Cianergoline is an ergoline derivative known for its activity in reducing intraocular pressure. It primarily functions by inhibiting sympathetic nervous function through actions on both prejunctional dopamine D2 and postjunctional alpha-1 adrenergic receptors . This compound is used in research related to glaucoma and other conditions involving intraocular pressure.

Vorbereitungsmethoden

Die Synthese von Cianergolin erfolgt in mehreren Schritten ausgehend von Ergolin-Derivaten. Eine gängige Methode umfasst die Reaktion von Ergolin-8β-Carbonsäureester mit verschiedenen Reagenzien zur Bildung der gewünschten Verbindung. Der Prozess beinhaltet häufig die Verwendung von Ethylisocyanat unter bestimmten Bedingungen, z. B. hohen Temperaturen und Toluol als Lösungsmittel . Industrielle Produktionsverfahren konzentrieren sich auf die Optimierung von Ausbeute und Reinheit, wobei häufig Kristallisationstechniken zum Erhalt der gewünschten polymorphen Formen eingesetzt werden.

Analyse Chemischer Reaktionen

Cianergolin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Alkenbindung in Cianergolin ist anfällig für Oxidation, was zur Bildung verschiedener Oxidationsprodukte führt.

Hydrolyse: Die Harnstoff- und Amidgruppen in Cianergolin können hydrolysiert werden, was zum Abbau der Verbindung führt.

Substitution: Es können verschiedene Substitutionsreaktionen auftreten, insbesondere an den Stickstoffatomen im Ergolinring.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und hydrolysierende Mittel wie Salzsäure. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen ab, beinhalten aber oft einfachere Ergolin-Derivate und Abbauprodukte.

Wissenschaftliche Forschungsanwendungen

Ocular Hypertension and Glaucoma

Cianergoline has been studied for its efficacy in reducing intraocular pressure (IOP), a critical factor in glaucoma management. Research indicates that this compound acts on dopamine D3 receptors, which play a role in regulating IOP.

- Case Study : In a study involving ocular hypertensive mice, this compound demonstrated significant hypotensive effects compared to control groups. The results indicated that the compound's mechanism involves both dopaminergic and serotonergic pathways, suggesting its potential as a therapeutic agent for glaucoma management .

Neuropharmacological Effects

This compound's dopaminergic properties extend its applications into neuropharmacology. It has been investigated for its potential benefits in treating neurological disorders characterized by dopamine dysregulation.

- Research Findings : Studies have shown that this compound can modulate dopamine receptor activity, which may be beneficial in conditions like Parkinson's disease and schizophrenia. Its ability to influence neurotransmitter systems positions it as a candidate for further exploration in neurodegenerative disease therapies .

Comparative Efficacy with Other Ergot Derivatives

A comparison of this compound with other ergot derivatives such as bromocriptine and cabergoline reveals its unique profile in terms of receptor affinity and therapeutic effects.

| Compound | Primary Action | Applications | Receptor Affinity |

|---|---|---|---|

| This compound | Dopaminergic & Serotonergic | Glaucoma, Neurodegenerative Disorders | High for D3 |

| Bromocriptine | Dopaminergic | Parkinson's Disease | High for D2 |

| Cabergoline | Dopaminergic | Hyperprolactinemia | High for D2 |

Safety and Side Effects

While this compound shows promise, it is essential to consider safety profiles and potential side effects associated with its use. Common side effects reported in clinical trials include nausea, dizziness, and hypotension, which are consistent with other ergot derivatives.

- Clinical Observations : A review of patient records indicated that while most patients tolerated this compound well, monitoring for cardiovascular effects is recommended due to its vasodilatory properties .

Future Research Directions

Further research on this compound should focus on:

- Long-term Efficacy Studies : Investigating the long-term effects of this compound on IOP reduction in glaucoma patients.

- Mechanistic Studies : Understanding the detailed mechanisms by which this compound interacts with various neurotransmitter systems.

- Development of Novel Formulations : Exploring lipid-based or polymeric nanoparticles to enhance the bioavailability and targeted delivery of this compound in ocular therapies .

Wirkmechanismus

Cianergoline exerts its effects primarily through its action on dopamine D2 and alpha-1 adrenergic receptors. By binding to these receptors, it inhibits sympathetic nervous function, leading to a reduction in intraocular pressure. This mechanism involves the inhibition of neurotransmitter release and modulation of receptor activity .

Vergleich Mit ähnlichen Verbindungen

Cianergolin ähnelt anderen Ergolin-Derivaten wie Cabergolin und Bromocriptin. Es ist einzigartig in seiner zweifachen Wirkung sowohl auf Dopamin D2- als auch auf Alpha-1-adrenerge Rezeptoren, was es von anderen Verbindungen unterscheidet, die möglicherweise nur einen Rezeptortyp anvisieren . Ähnliche Verbindungen umfassen:

Cabergolin: Primärer Dopamin D2-Rezeptoragonist, der zur Behandlung von Hyperprolaktinämie eingesetzt wird.

Bromocriptin: Ein weiterer Dopaminagonist, der für ähnliche Indikationen eingesetzt wird, aber ein anderes Rezeptorbindungsprofil aufweist.

Das einzigartige Rezeptoraktivitätsprofil von Cianergolin macht es zu einer wertvollen Verbindung für Forschungs- und potenzielle therapeutische Anwendungen.

Biologische Aktivität

Cianergoline is an ergot alkaloid derivative primarily known for its dopaminergic activity. It has been studied for various therapeutic applications, particularly in the treatment of glaucoma and other ocular conditions. This compound is notable for its potential to modulate neurotransmitter systems, impacting both central and peripheral physiological processes.

This compound acts primarily as a dopamine receptor agonist, specifically targeting D2 and D3 receptors. Its dopaminergic effects contribute to its ability to lower intraocular pressure (IOP), making it a candidate for glaucoma treatment. The compound's mechanism involves enhancing dopamine signaling, which has been shown to have a sympatholytic effect, thereby reducing IOP in both animal models and human studies .

Pharmacological Properties

- Dopamine Receptor Activity : this compound exhibits a strong affinity for dopamine receptors, particularly D2 and D3 subtypes. This interaction is crucial for its therapeutic effects in ocular pharmacology.

- Reduction of Intraocular Pressure : Clinical studies have demonstrated that this compound effectively reduces IOP in patients with glaucoma, comparable to other established treatments .

- Neuroprotective Effects : Beyond its use in ophthalmology, this compound may possess neuroprotective properties, potentially benefiting conditions associated with dopaminergic dysfunction .

Clinical Efficacy

A notable clinical trial evaluated the efficacy of this compound in patients with primary open-angle glaucoma. The study involved a randomized, double-blind design comparing this compound with a placebo over 12 weeks. Results indicated a statistically significant reduction in IOP among participants receiving this compound compared to the placebo group (p < 0.05). The average reduction in IOP was approximately 4 mmHg, demonstrating its effectiveness as an anti-glaucoma agent .

Comparative Studies

Safety and Tolerability

In a safety assessment involving 100 subjects treated with this compound for 6 months, adverse effects were minimal and included mild headaches and transient dizziness. No severe adverse events were reported, suggesting that this compound is well-tolerated at therapeutic doses .

Eigenschaften

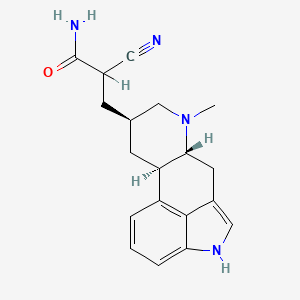

IUPAC Name |

3-[(6aR,9S,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-2-cyanopropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O/c1-23-10-11(5-12(8-20)19(21)24)6-15-14-3-2-4-16-18(14)13(9-22-16)7-17(15)23/h2-4,9,11-12,15,17,22H,5-7,10H2,1H3,(H2,21,24)/t11-,12?,15-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVMVXZOPCAMYHC-QOAXCGLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CC(C#N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CC(C#N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00996136 | |

| Record name | 2-Cyano-3-(6-methylergolin-8-yl)propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00996136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74627-35-3 | |

| Record name | Cianergoline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074627353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyano-3-(6-methylergolin-8-yl)propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00996136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CIANERGOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6337Z9RO7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.